

Technical Guide: Solubility Profiling & Thermodynamic Analysis of -bis(2-nitrophenyl)propanediamide

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Compound of Interest

Compound Name: *N,N-bis(2-nitrophenyl)propanediamide*

Cat. No.: *B11823878*

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Executive Summary

-bis(2-nitrophenyl)propanediamide (hereafter BNP-PD) is a symmetric diamide intermediate characterized by significant intermolecular hydrogen bonding and

stacking interactions due to its terminal o-nitrophenyl groups. These structural features impart a high crystal lattice energy, making solubility a critical bottleneck in its synthesis and purification.

This guide provides a comprehensive analysis of the solubility landscape for BNP-PD, establishing a predictive framework for solvent selection and detailing the standard laser-monitoring protocols required for precise thermodynamic characterization.

Chemical Profile & Structural Determinants

Understanding the solubility behavior of BNP-PD requires a molecular-level analysis of its solvation thermodynamics.

- Compound Name:

-bis(2-nitrophenyl)propanediamide[1]

- Synonyms:

-bis(2-nitrophenyl)malonamide; Malonanilide, 2,2'-dinitro-

- CAS Number: 96331-35-0[1]

- Molecular Formula:

[1]

- Molecular Weight: 344.28 g/mol

Structural Impact on Solubility

- Amide Backbone: The central propanediamide (malonamide) core contains two amide protons (

), acting as strong hydrogen bond donors.

- Nitro Groups (

): The ortho-positioning of the nitro groups creates a steric and electronic environment that may facilitate intramolecular hydrogen bonding with the adjacent amide hydrogen. This "locking" effect reduces the molecule's ability to interact with protic solvents, often decreasing solubility in alcohols compared to para-isomers.

- Symmetry: The high symmetry of the molecule generally increases the packing efficiency in the crystal lattice, raising the melting point and the enthalpy of fusion (

), further necessitating high-polarity solvents for dissolution.

Solubility Landscape: Solvent Class Analysis

Based on the structural analogs (e.g., nitroanilines and malonamide derivatives) and "like-dissolves-like" thermodynamic principles, the solubility profile of BNP-PD is categorized below.

Quantitative Solubility Estimates (Predictive)

Note: While specific mole fraction (

) datasets are limited in open literature, the following trends are derived from solvatochromic parameters of analogous nitro-aromatic amides.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMF, DMSO, NMP	High	Strong dipole-dipole interactions disrupt the crystal lattice; good acceptors for amide protons.
Polar Aprotic	Acetone, Ethyl Acetate	Moderate	Sufficient polarity to solvate, but lacks the high dielectric constant of DMSO. Good for recrystallization.
Polar Protic	Methanol, Ethanol	Low to Moderate	Competition between solvent-solvent H-bonds and solvent-solute interactions. Often used as anti-solvents.
Non-Polar	Hexane, Toluene	Negligible	Inability to overcome the high lattice energy of the polar diamide crystal.
Aqueous	Water	Insoluble	Hydrophobic aromatic rings dominate; high energy cost to create a cavity in the water network.

Solvent Selection Strategy for Process Optimization

- Reaction Medium: Use DMF or NMP to ensure homogeneity during nucleophilic substitution or condensation reactions.
- Recrystallization: A binary solvent system is recommended. Dissolve BNP-PD in warm DMSO or DMF, then slowly add Water or Ethanol (Anti-solvent) to induce controlled nucleation.

Thermodynamic Modeling Framework

To rigorously predict solubility at varying temperatures, experimental data should be correlated using the Modified Apelblat Equation. This semi-empirical model is the industry standard for non-ideal solutions of bioactive solids.

The Modified Apelblat Equation

- x_2 : Mole fraction solubility of BNP-PD.
- T : Absolute temperature (K).^[2]
- A : Empirical model parameters derived from regression analysis.
 - A_1 and A_2 reflect the non-ideality of the solution and the enthalpy of solution.
 - A_3 accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Dissolution Parameters (Van't Hoff Analysis)

The dissolution of BNP-PD is typically an endothermic process (

) driven by entropy (

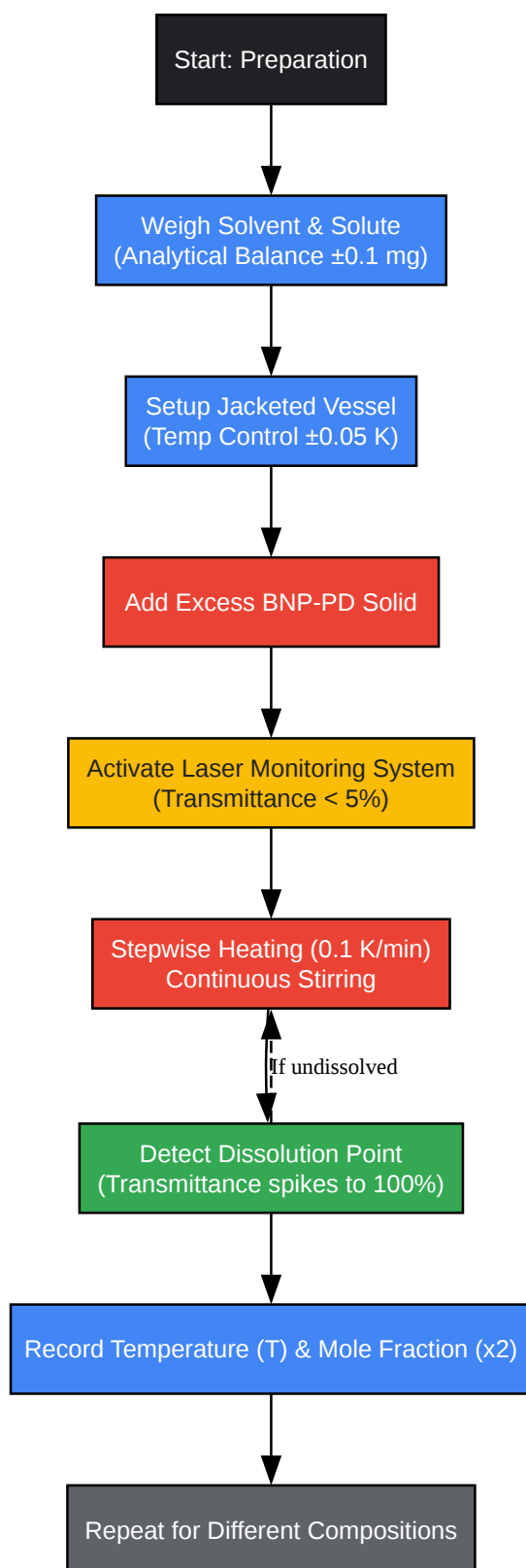
).^[2]

- Enthalpy of Solution (ΔH_{sol}):
 - Insight: A positive value confirms that heat is absorbed to break the crystal lattice. Higher values indicate stronger lattice forces.
- Gibbs Free Energy (ΔG_{sol}):
 - Insight: Solubility is spontaneous when $\Delta G_{sol} < 0$. For BNP-PD, the entropic gain (disorder) upon dissolving must overcome the enthalpic penalty.

Experimental Protocol: Laser Monitoring Method

For researchers needing to generate precise solubility data for BNP-PD, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and accuracy in detecting the exact point of dissolution (clearing point).

Protocol Workflow



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Figure 1: Workflow for determining solubility using the dynamic laser monitoring technique. This method minimizes errors associated with sampling and filtration in the static method.

Step-by-Step Procedure

- Preparation: Prepare a double-walled glass vessel connected to a precision thermostatic water bath (e.g., Huber or Julabo).
- Loading: Accurately weigh a specific mass of solvent () and BNP-PD solute () into the vessel.
- Monitoring: Immerse a laser probe (or focused laser beam path) into the suspension. Initially, the suspension will scatter light, resulting in low transmittance.
- Equilibration: Stir the mixture magnetically at a constant speed (e.g., 400 rpm).
- Dynamic Measurement: Slowly increase the temperature (rate K/h near the endpoint).
- Endpoint Detection: The temperature at which the laser transmittance intensity sharply rises to the maximum (indicating a clear solution) is recorded as the saturation temperature () for that specific mole fraction.

Applications in Drug Development

For BNP-PD, solubility data is not just a physical constant but a tool for process control.

- Purification: The steep solubility curve in polar aprotic solvents (solubility increases significantly with T) suggests cooling crystallization is the most effective purification method.
- Formulation: If BNP-PD is a drug candidate, its poor aqueous solubility classifies it likely as BCS Class II (Low Solubility, High Permeability). Formulation strategies would require micronization or solid dispersions (e.g., with PVP-K30) to enhance bioavailability.

References

- Compound Identification
 - Sigma-Aldrich. N(1),N(3)-Bis(2-nitrophenyl)malonamide. Catalog No. AldrichCPR. [Link](#)
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